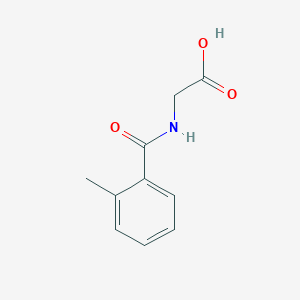

2-Methylhippuric acid

描述

脱氢木香内酯是一种天然存在的倍半萜内酯,存在于多种药用植物中,包括川木香 (Saussurea lappa) 和黄花菜 (Inula helenium)。它以其多种生物活性而闻名,包括抗炎、抗癌、抗病毒、抗菌、抗真菌、抗氧化、抗糖尿病、抗溃疡和驱虫特性 .

准备方法

合成路线和反应条件

脱氢木香内酯可以通过各种化学反应合成。 一种常用的方法是迈克尔加成反应,其中通过引入不同的官能团合成脱氢木香内酯的衍生物 . 另一种方法涉及使用固相萃取和超高效液相色谱联用四极杆轨道阱高分辨质谱来揭示生物样品中脱氢木香内酯的代谢网络 .

工业生产方法

脱氢木香内酯的工业生产通常涉及从川木香和黄花菜的根部提取该化合物。 提取过程包括干燥、研磨和溶剂提取等步骤,然后使用色谱技术进行纯化 .

化学反应分析

反应类型

脱氢木香内酯会经历各种化学反应,包括:

氧化: 脱氢木香内酯可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以将脱氢木香内酯转化为其还原形式。

取代: 取代反应涉及用其他基团取代脱氢木香内酯中的官能团。

常用的试剂和条件

在脱氢木香内酯反应中使用的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件因所需产物而异,可能包括不同的溶剂、温度和催化剂 .

主要形成的产物

科学研究应用

Toxicological Applications

Biomarker for Xylene Exposure

2-MHA is primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used as a solvent in industrial applications. When individuals are exposed to xylene, their bodies metabolize it into 2-MHA, which can be detected in urine. This property makes it a valuable biomarker for assessing occupational exposure to xylene.

- Case Study: Acute Xylene Poisoning

A study reported two cases of acute xylene poisoning in young adults who inhaled paint thinner containing xylene. Urinary levels of 2-MHA were measured at 2.57 and 2.68 g/g creatinine, significantly exceeding the Biological Exposure Index (BEI) of 1.5 g/g creatinine set by health authorities. These findings confirmed the diagnosis of xylene poisoning and highlighted the utility of 2-MHA as a diagnostic tool in clinical settings .

Clinical Diagnostics

Assessment of Metabolic Disorders

In addition to its role in toxicology, 2-MHA serves as an indicator of metabolic disturbances related to mitochondrial fatty acid beta-oxidation disorders. Elevated levels of 2-MHA can be indicative of specific metabolic dysfunctions.

- Organic Acid Testing

Organic acid testing is increasingly utilized in functional medicine to evaluate metabolic health. The measurement of 2-MHA in urine can provide insights into a patient's metabolic status, helping clinicians tailor treatment plans based on individual needs .

Environmental Health Studies

Monitoring Environmental Exposures

Research has shown that elevated levels of 2-MHA can correlate with exposure to volatile organic compounds (VOCs), which are linked to adverse respiratory outcomes. Monitoring urinary concentrations of 2-MHA can therefore serve as an effective method for assessing environmental health risks associated with VOC exposure.

- Study on VOCs and Lung Health

A study indicated that individuals with higher urinary levels of volatile organic compound metabolites, including 2-MHA, exhibited reduced lung function, underscoring the importance of monitoring these biomarkers in occupational health assessments .

Metabolic Research

Role in Gut Microbiota Studies

Emerging research suggests that 2-MHA may also play a role in understanding gut microbiota composition and its effects on metabolic health. As a product of microbial metabolism, changes in the levels of 2-MHA could reflect alterations in gut microbiota due to dietary changes or metabolic disorders.

- Case Study: Dietary Influences on Metabolism

In a study examining the effects of diet on metabolic health, researchers found that variations in urinary levels of 2-MHA corresponded with dietary patterns and gut microbiota diversity, suggesting its potential use as a biomarker for assessing dietary impacts on metabolism .

Data Table: Summary of Applications

作用机制

脱氢木香内酯通过多种机制发挥作用,包括:

相似化合物的比较

类似化合物

木香内酯: 另一种具有类似生物活性的倍半萜内酯,包括抗癌和抗炎特性.

青蒿素: 一种倍半萜内酯,以其抗炎和抗癌作用而闻名。

脱氢木香内酯的独特性

脱氢木香内酯的独特性在于它能够抑制多种信号通路,包括 STAT3 和 NF-κB,以及其在各种癌细胞系中诱导凋亡的潜力。 它具有多种生物活性,使其成为在医药和工业领域进一步研究和开发的有希望的候选者 .

生物活性

2-Methylhippuric acid (2-MHA) is an acyl glycine derivative primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used in industrial solvents and paints. It serves as a biomarker for exposure to xylene and is also implicated in various metabolic processes. This article explores the biological activity of 2-MHA, focusing on its metabolic pathways, clinical significance, and implications for health.

Metabolic Pathways

2-MHA is synthesized in the body through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine and CoA. The primary metabolic pathway can be summarized as follows:

In this case, xylene undergoes biotransformation in the liver, leading to the production of 2-MHA. Elevated levels of 2-MHA in urine can indicate increased exposure to xylene or disturbances in mitochondrial fatty acid beta-oxidation, making it a valuable marker in clinical diagnostics .

Biomarker for Xylene Exposure

The measurement of urinary 2-MHA is crucial for assessing occupational exposure to xylene. Studies have shown that workers exposed to xylene exhibit significantly higher levels of 2-MHA compared to unexposed individuals. For instance, a study involving workers from various industries reported elevated urinary levels of 2-MHA, correlating with environmental exposure to xylene .

Implications in Metabolic Disorders

In addition to its role as a biomarker for xylene exposure, 2-MHA is linked to several metabolic disorders. Its excretion can increase in conditions such as phenylketonuria and other inborn errors of metabolism that affect fatty acid oxidation. This makes it a potential indicator for monitoring metabolic health .

Research Findings

Recent studies have focused on optimizing analytical methods for quantifying 2-MHA in biological samples. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) have been employed to enhance the accuracy of measurements. For example, a comparative study highlighted significant biases in urinary 2-MHA results based on the internal standards used during analysis .

Case Studies

- Occupational Health Study : A study conducted on workers in an automobile factory revealed that those exposed to solvents had markedly higher urinary levels of 2-MHA, suggesting a direct correlation between solvent exposure and increased metabolite levels .

- Acute Poisoning Incident : In cases of acute pesticide poisoning involving xylene ingestion, urinary levels of 2-MHA peaked within hours post-exposure, providing critical information for emergency response and treatment protocols .

Data Tables

属性

IUPAC Name |

2-[(2-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194818 | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42013-20-7 | |

| Record name | 2-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-toluoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J043BCI40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。